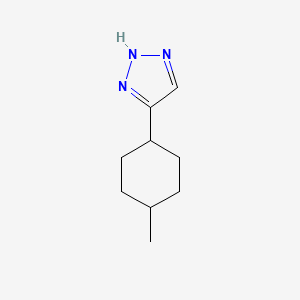![molecular formula C8H15NO3 B13196957 2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyacetic acid](/img/structure/B13196957.png)
2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyacetic acid is a compound of interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclopentane ring with an aminomethyl group and a hydroxyacetic acid moiety, making it a versatile molecule for chemical synthesis and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyacetic acid typically involves the reaction of cyclopentanone with formaldehyde and ammonium chloride to form the aminomethylcyclopentane intermediate. This intermediate is then subjected to a reaction with glyoxylic acid under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as chloroform and water, and the process may be optimized using various catalysts and temperature controls .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and yield optimization. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the high purity and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxy group to an alkane or the carboxylic acid to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
Wissenschaftliche Forschungsanwendungen
2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biochemical pathways and as a ligand for receptor studies.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism by which 2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxyacetic acid moiety may also play a role in the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[1-(Aminomethyl)cyclopentyl]acetic acid hydrochloride: A similar compound with a hydrochloride salt form, often used in different chemical contexts.
Cyclopentane-based ɛ-amino acids: These compounds share structural similarities and are studied for their conformational preferences and helical structures.
Uniqueness
2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyacetic acid is unique due to its combination of a cyclopentane ring, aminomethyl group, and hydroxyacetic acid moiety. This unique structure provides distinct reactivity and binding properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H15NO3 |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
2-[1-(aminomethyl)cyclopentyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H15NO3/c9-5-8(3-1-2-4-8)6(10)7(11)12/h6,10H,1-5,9H2,(H,11,12) |
InChI-Schlüssel |
OEFJYZQNZWEOKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(CN)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Phenoxyethyl)amino]butanoic acid](/img/structure/B13196880.png)
![Methyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13196881.png)

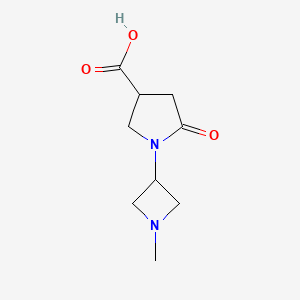
![(2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B13196902.png)
![4-Fluoro-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B13196903.png)
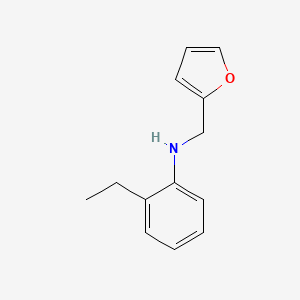
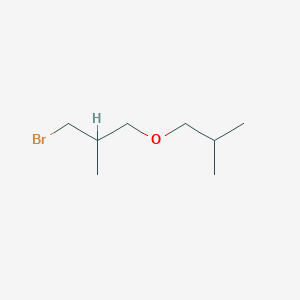
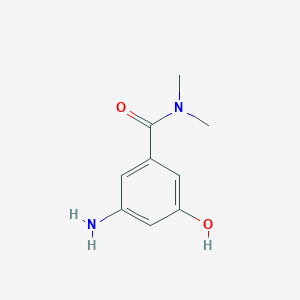
![1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea](/img/structure/B13196928.png)
![8-Oxa-4-azaspiro[2.6]nonan-5-one](/img/structure/B13196931.png)
![3-tert-Butyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13196934.png)
![2-[2-(Pyridin-2-ylsulfanyl)ethoxy]ethan-1-amine](/img/structure/B13196946.png)
